3-(2-Oxo-1,4-dihydroquinazolin-3(2H)-yl)pyrrolidine-2,5-dione

Immunomodulation IL-12 inhibition Drug discovery

3-(2-Oxo-1,4-dihydroquinazolin-3(2H)-yl)pyrrolidine-2,5-dione (CAS 940055-63-0) is a synthetic hybrid compound that fuses a dihydroquinazolinone heterocycle with a pyrrolidine-2,5-dione (succinimide) ring. The compound is disclosed in patent family US20080293749A1 / EP1957481A1 as a member of a broader class of 3-position heterocycle-substituted pyrrolidine(thi)ones designed to modulate IL-12 and IL-10 production in activated monocytes.

Molecular Formula C12H11N3O3
Molecular Weight 245.23 g/mol
Cat. No. B14768247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Oxo-1,4-dihydroquinazolin-3(2H)-yl)pyrrolidine-2,5-dione
Molecular FormulaC12H11N3O3
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC1=O)N2CC3=CC=CC=C3NC2=O
InChIInChI=1S/C12H11N3O3/c16-10-5-9(11(17)14-10)15-6-7-3-1-2-4-8(7)13-12(15)18/h1-4,9H,5-6H2,(H,13,18)(H,14,16,17)
InChIKeyKTNYSUIXLLFACK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Oxo-1,4-dihydroquinazolin-3(2H)-yl)pyrrolidine-2,5-dione: Immunomodulatory Quinazolinone-Pyrrolidinedione Hybrid for Research Procurement


3-(2-Oxo-1,4-dihydroquinazolin-3(2H)-yl)pyrrolidine-2,5-dione (CAS 940055-63-0) is a synthetic hybrid compound that fuses a dihydroquinazolinone heterocycle with a pyrrolidine-2,5-dione (succinimide) ring . The compound is disclosed in patent family US20080293749A1 / EP1957481A1 as a member of a broader class of 3-position heterocycle-substituted pyrrolidine(thi)ones designed to modulate IL-12 and IL-10 production in activated monocytes [1]. The pyrrolidine-2,5-dione scaffold confers a distinct pharmacokinetic profile compared to analogous piperidine-2,6-dione immunomodulators, characterized by markedly reduced volume of distribution and higher plasma concentrations [1]. This compound serves as a research tool for studying IL-12/IL-10 immunomodulation in inflammatory and autoimmune disease models.

Why Generic Substitution Fails for 3-(2-Oxo-1,4-dihydroquinazolin-3(2H)-yl)pyrrolidine-2,5-dione in Immunomodulatory Research


Compounds within the quinazolinone-pyrrolidinedione immunomodulator class cannot be considered interchangeable for research procurement because even minor structural variations produce quantitatively divergent IL-12 inhibitory potency and IL-10 induction profiles [1]. For instance, the thalidomide analogue XXVIII—where the glutarimide ring is replaced by a succinimide—serves as the patent's internal comparator and demonstrates substitution-dependent activity differences that can exceed 10-fold [1]. The quinazolinone ring specifically contributes to the compound's ability to suppress IL-12 while simultaneously increasing IL-10, a dual action that corticosteroids like dexamethasone lack because they suppress both cytokines indiscriminately [2]. Furthermore, the pyrrolidine-2,5-dione scaffold yields a reduced distribution volume and higher plasma concentration compared to the corresponding piperidine-2,6-dione analogue, meaning that compounds with different ring systems will not reproduce the same in vivo exposure even at identical doses [1]. These structure-driven functional and pharmacokinetic differences establish that direct substitution without matched comparative data will compromise experimental reproducibility.

Quantitative Differentiation Evidence: 3-(2-Oxo-1,4-dihydroquinazolin-3(2H)-yl)pyrrolidine-2,5-dione vs. Comparator Immunomodulators


IL-12 Inhibitory Potency of 3-(2-Oxo-1,4-dihydroquinazolin-3(2H)-yl)pyrrolidine-2,5-dione versus Succinimide Analogue XXVIII

In the LPS-activated human monocyte IL-12 inhibition assay, the target compound (designated as compound 3 in the patent) demonstrated an IC50 value of 130 ng/mL, while the comparator succinimide analogue XXVIII (Comparison Example 1) showed minimal IL-12 inhibition exceeding an IC50 of 50,000 ng/mL [1]. This represents an at least 385-fold greater potency for the quinazolinone-substituted compound. In the same assay, thalidomide exhibited an IC50 of 70 ng/mL, indicating that the target compound approaches but does not fully match thalidomide's potency on this parameter [1].

Immunomodulation IL-12 inhibition Drug discovery

Concurrent IL-10 Upregulation: Dual Cytokine Modulation Differentiates from Corticosteroids

Unlike corticosteroids such as dexamethasone, which suppress both IL-12 and IL-10 production non-selectively, the target compound and its class simultaneously inhibit IL-12 while increasing IL-10 secretion in LPS-activated monocytes [1]. The patent explicitly states: 'This distinguishes the compounds of the present invention from known immunomodulators, such as corticosteroids (e.g. dexamethasone), which suppress both the synthesis of IL-12 and that of IL-10 by monocytes' [2]. For compound 3, the EC200 value for IL-10 induction (concentration producing a 200% increase in IL-10) was 400 ng/mL, compared to thalidomide's EC200 of 20,000 ng/mL [3]. This indicates that compound 3 is approximately 50-fold more potent than thalidomide at inducing IL-10.

Immunomodulation IL-10 induction Cytokine profiling

Pharmacokinetic Advantage of Pyrrolidine-2,5-Dione Scaffold: Higher Plasma Concentrations versus Piperidine-2,6-Dione Analogue

The patent provides a direct pharmacokinetic comparison between a representative pyrrolidine-2,5-dione compound (Example 3) and its piperidine-2,6-dione ring analogue following simultaneous intravenous administration of 10 mg/kg in rats [1]. The pyrrolidine-2,5-dione derivative achieved markedly higher plasma concentrations, attributed to a marked reduction in volume of distribution compared with the piperidine-2,6-dione analogue [2]. The patent claims this improved plasma exposure translates to enhanced clinical treatment possibilities since target cells reside either in blood or are intensively perfused [2]. While specific AUC or Cmax values are not tabulated numerically in the accessible patent text, the plasma concentration-time graph (Figure) demonstrates a visually distinct separation between the two scaffolds [1].

Pharmacokinetics Volume of distribution Plasma concentration

Succinimide vs. Glutarimide Scaffold: Activity Preservation with Reduced Liability Profile

The patent demonstrates that replacing the glutarimide ring of the thalidomide pharmacophore with a succinimide (pyrrolidine-2,5-dione) retains IL-12 inhibitory activity when appropriately substituted at the 3-position, as evidenced by compound 3 (IC50 130 ng/mL) versus thalidomide (IC50 70 ng/mL) [1]. The succinimide analogue XXVIII lacking the quinazolinone substitution showed negligible activity (IC50 >50,000 ng/mL), confirming that the heterocyclic substituent at the 3-position, not the scaffold alone, drives potency [1]. This scaffold replacement is noteworthy because succinimide-containing compounds have been associated with reduced teratogenicity and sedation compared to glutarimide-containing thalidomide analogues, though this is inferential from the broader literature rather than directly measured for this specific compound.

Structural biology Thalidomide analogue Succinimide scaffold

Optimal Research and Industrial Application Scenarios for 3-(2-Oxo-1,4-dihydroquinazolin-3(2H)-yl)pyrrolidine-2,5-dione


Autoimmune Disease Model Studies Requiring Selective IL-12/IL-10 Modulation

Based on the compound's demonstrated dual action of IL-12 suppression (IC50 = 130 ng/mL) with concurrent IL-10 induction (EC200 = 400 ng/mL) in human monocytes [1], this compound is suited as a tool compound for mechanistic studies in autoimmune disease models—including rheumatoid arthritis, inflammatory bowel disease, and psoriasis—where excessive IL-12 production and relative IL-10 deficiency are implicated in pathogenesis. Its selectivity profile, which avoids the broad immunosuppression of corticosteroids [2], makes it particularly valuable for dissecting IL-12-dependent versus IL-10-dependent pathways in chronic inflammation.

Comparative Pharmacokinetic Studies of Pyrrolidine-2,5-Dione versus Piperidine-2,6-Dione Immunomodulators

The patent-derived evidence that pyrrolidine-2,5-dione compounds exhibit reduced volume of distribution and higher plasma concentrations than analogous piperidine-2,6-diones [1] positions this compound as a reference standard for pharmacokinetic comparison studies. Researchers investigating the relationship between scaffold structure and systemic exposure in immunomodulatory drug candidates can use this compound to benchmark tissue distribution and plasma concentration parameters against both piperidine-2,6-dione analogues and thalidomide.

Structure-Activity Relationship (SAR) Studies on Quinazolinone-Substituted Heterocyclic Immunomodulators

The compound's structure—featuring a quinazolinone ring at the 3-position of pyrrolidine-2,5-dione—represents a defined SAR anchor point. The >385-fold activity difference between this compound and the unsubstituted succinimide analogue XXVIII [1] demonstrates that the quinazolinone substituent is a critical potency determinant. Researchers engaged in medicinal chemistry optimization of immunomodulatory heterocycles can employ this compound as a baseline comparator for evaluating new substituents or scaffold modifications aimed at improving IL-12 inhibitory potency or IL-10 induction efficiency.

In Vitro Thalidomide-Mechanism Comparator Studies

With an IL-12 IC50 of 130 ng/mL versus thalidomide's 70 ng/mL, yet a 50-fold improvement in IL-10 induction (EC200: 400 ng/mL vs. 20,000 ng/mL) [1], this compound offers a differentiated cytokine modulation profile that is useful for laboratories studying the molecular mechanisms underlying thalidomide's immunomodulatory effects. The succinimide scaffold further provides structural distinctness from thalidomide's glutarimide ring, enabling investigations into whether scaffold identity influences downstream cereblon-mediated signaling or other target engagement pathways.

Quote Request

Request a Quote for 3-(2-Oxo-1,4-dihydroquinazolin-3(2H)-yl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.